The Enzymatic Profile of Achromopeptidase: A Technical Guide for Researchers
The Enzymatic Profile of Achromopeptidase: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the enzymatic activities of Achromopeptidase, a powerful lytic enzyme preparation widely utilized in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering a comprehensive overview of its catalytic functions, optimal conditions, and practical applications.
Executive Summary
Achromopeptidase, derived from Lysobacter enzymogenes (previously classified as Achromobacter lyticus), is not a single enzyme but a complex mixture of bacteriolytic proteases. Its robust activity against a broad spectrum of bacteria, particularly Gram-positive strains resistant to lysozyme, makes it an invaluable tool for applications ranging from bacterial cell lysis for nucleic acid and protein extraction to proteomics and protoplast formation. This guide details the distinct enzymatic components of Achromopeptidase, their specific cleavage sites, and provides protocols for activity assessment and practical use.
Core Enzymatic Activities
Achromopeptidase exhibits a multi-faceted enzymatic profile, primarily attributed to three key components: a serine protease with lysyl endopeptidase activity, an α-lytic protease, and a β-lytic protease.
-
Lysyl Endopeptidase (EC 3.4.21.50): This is a serine protease that demonstrates high specificity for the C-terminal side of lysine residues in peptides and proteins, including the Lys-Pro bond.[1][2][3][4] This activity is central to its use in protein sequencing and peptide mapping.[4]
-
α-Lytic Protease: This component contributes significantly to the bacteriolytic activity of Achromopeptidase. It has been shown to cleave multiple bonds within the peptidoglycan of Staphylococcus aureus. Specifically, it hydrolyzes the N-acetylmuramoyl-L-alanine amide bond, which links the glycan backbone to the peptide stem, as well as the D-Ala-Gly and Gly-Gly peptide bonds within the interpeptide bridge.[5]
-
β-Lytic Protease: This zinc-dependent metalloprotease also plays a crucial role in bacteriolysis. It exhibits specificity for Gly-X bonds in peptides.[6] Within the context of peptidoglycan, it cleaves the D-Ala-Gly/Ala bond connecting the peptide subunit to the interpeptide bridge and the Gly-Gly bonds within the pentaglycine bridge of S. aureus.[6][7]
Quantitative Data on Enzymatic Activity
The following tables summarize the key quantitative parameters related to the enzymatic activity of Achromopeptidase.
Table 1: General Properties and Optimal Conditions
| Parameter | Value | Reference(s) |
| Source Organism | Lysobacter enzymogenes (formerly Achromobacter lyticus) | [3] |
| Enzyme Commission (EC) Number | 3.4.21.50 (for Lysyl Endopeptidase component) | [2] |
| Optimal pH (Bacteriolytic Activity) | 8.5 - 9.0 | |
| Optimal Temperature (Assay) | 37°C | |
| Lysis Temperature Range | Room temperature (18-22°C) to 37°C | [2] |
Table 2: Kinetic Parameters for Lysyl Endopeptidase Activity
| Substrate | Km | Vmax | Assay Conditions | Reference(s) |
| Tos-Gly-Pro-Lys-pNA | Not widely reported | Not widely reported | pH and temperature optimization performed, but specific kinetic constants not provided in the accessed literature. | [8][9] |
Experimental Protocols
Turbidimetric Assay for Bacteriolytic Activity
This protocol is a standardized method for determining the bacteriolytic activity of Achromopeptidase by measuring the decrease in turbidity of a bacterial cell suspension.
Materials:
-
Achromopeptidase solution (350-700 units/mL in cold assay buffer)
-
Micrococcus lysodeikticus cell suspension (Substrate)
-
Assay Buffer: 10 mM Tris-HCl with 10 mM Sodium Chloride, pH 8.0 at 37°C
-
Spectrophotometer with temperature control (set to 37°C and 600 nm)
-
Cuvettes (1 cm light path)
Procedure:
-
Prepare Substrate: Resuspend lyophilized Micrococcus lysodeikticus cells in the assay buffer to achieve an initial absorbance (A600nm) of 0.6-0.7.
-
Assay Setup:
-
Test Cuvette: Add 2.9 mL of the substrate suspension.
-
Blank Cuvette: Add 2.9 mL of the substrate suspension and 0.1 mL of the assay buffer.
-
-
Equilibration: Incubate the cuvettes at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate Reaction: Add 0.1 mL of the Achromopeptidase solution to the test cuvette. Mix by inversion.
-
Measurement: Immediately place the cuvettes in the spectrophotometer and record the decrease in absorbance at 600 nm for approximately 5 minutes.
-
Calculation: Determine the maximum linear rate of decrease in absorbance per minute (ΔA600nm/min) for both the test and blank. The activity is calculated based on the unit definition.
Unit Definition: One unit of Achromopeptidase will cause a decrease in absorbance at 600 nm of 0.001 per minute per mL at pH 8.0 and 37°C using a suspension of Micrococcus lysodeikticus as the substrate.
Protocol for Bacterial Genomic DNA Extraction
This protocol outlines a general procedure for the lysis of Gram-positive bacteria using Achromopeptidase for the subsequent extraction of high-quality genomic DNA.
Materials:
-
Bacterial cell pellet from a mid-to-late-log-phase culture
-
Achromopeptidase solution
-
Lysozyme solution
-
RNase A in a suitable buffer (e.g., Buffer P1)
-
Proteinase K
-
10% Sodium Dodecyl Sulfate (SDS)
-
Phenol:Chloroform:Isoamyl Alcohol (PCI)
-
100% Ethanol (ice-cold)
-
70% Ethanol
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Microcentrifuge tubes
-
Incubators/water baths (37°C and 50°C)
-
Microcentrifuge
Procedure:
-
Cell Harvesting: Pellet bacterial cells from a culture by centrifugation (e.g., 7,500 rpm for 10 minutes). Discard the supernatant.
-
Initial Resuspension: Resuspend the cell pellet in a buffer containing RNase A.
-
Enzymatic Lysis:
-
Add lysozyme and Achromopeptidase to the cell suspension.
-
Mix gently and incubate at 37°C for 60 minutes.
-
-
Protein Digestion:
-
Add SDS and Proteinase K.
-
Mix gently by inversion and incubate at 50°C for 60 minutes.
-
-
Phenol-Chloroform Extraction:
-
Add an equal volume of PCI solution and mix by gentle inversion for 10 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 15 minutes to separate the phases.
-
-
DNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add an equal volume of ice-cold 100% ethanol and mix gently by inversion.
-
Centrifuge at high speed for 20 minutes to pellet the DNA.
-
-
Washing and Drying:
-
Carefully decant the supernatant.
-
Wash the DNA pellet with 70% ethanol and centrifuge again.
-
Decant the supernatant and air-dry the pellet.
-
-
Resuspension: Resuspend the DNA pellet in TE buffer. For complete dissolution, it can be incubated overnight at 4°C.[1]
Visualizations
Signaling Pathways and Cleavage Sites
The primary "signaling" in the context of Achromopeptidase's bacteriolytic activity is the degradation of the bacterial cell wall peptidoglycan. The following diagram illustrates the structure of Staphylococcus aureus peptidoglycan and the specific cleavage sites of the enzymatic components of Achromopeptidase.
Caption: Cleavage sites of Achromopeptidase on S. aureus peptidoglycan.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for bacterial cell lysis and subsequent DNA extraction using Achromopeptidase.
Caption: Workflow for bacterial DNA extraction using Achromopeptidase.
Conclusion
Achromopeptidase is a versatile and potent enzymatic preparation with significant utility in molecular biology and microbiology. Its complex composition, comprising lysyl endopeptidase, α-lytic protease, and β-lytic protease, allows for efficient lysis of a wide range of bacteria, including those resistant to other lytic agents. The detailed protocols and data presented in this guide are intended to empower researchers to effectively harness the capabilities of Achromopeptidase in their experimental workflows. Further research into the specific kinetic parameters of its individual components will undoubtedly enhance its application in quantitative proteomics and other sensitive assays.
References
- 1. researchgate.net [researchgate.net]
- 2. EC 3.4.21.50 - lysyl endopeptidase. [ebi.ac.uk]
- 3. Lysyl endopeptidase - Wikipedia [en.wikipedia.org]
- 4. dbaitalia.it [dbaitalia.it]
- 5. researchgate.net [researchgate.net]
- 6. Bacteriolytic activity and specificity of Achromobacter beta-lytic protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate Specificity and Peptide Motif Preferences of β-Lytic and L5 Proteases from Lysobacter spp. Revealed by LC–MS/MS Analysis [mdpi.com]
- 8. Automated Colorimetric Determination of Achromobacter lyticus Protease Activity in Fermentation Samples Using Tos–Gly–Pro–Lys–pNA as a Chromogenic Substrate - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Automated Colorimetric Determination of Achromobacter lyticus Protease Activity in Fermentation Samples Using Tos–Gly–Pro–Lys–pNA as a Chromogenic Sub ... - Analyst (RSC Publishing) DOI:10.1039/A606789A [pubs.rsc.org]
